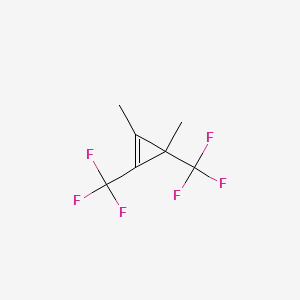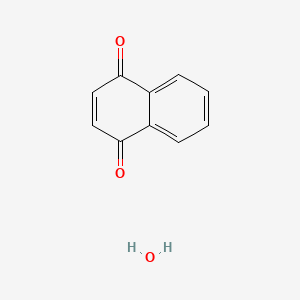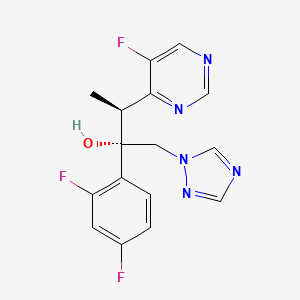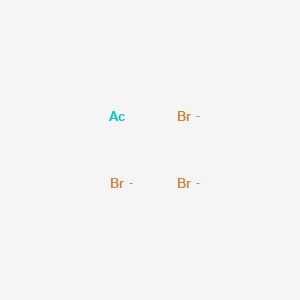
Actinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the chemical formula AcBr₃ and a molar mass of 466.74 g/mol . Actinium bromide is known for its intense radioactivity and is primarily used in scientific research due to its unique properties.
Métodos De Preparación
Actinium bromide is typically prepared by reacting actinium(III) oxide with aluminium bromide at a temperature of 750°C . Another method involves the reaction of actinium hydroxide with aluminium bromide at 800°C These reactions yield this compound as a white crystalline solid
Análisis De Reacciones Químicas
Actinium bromide undergoes several types of chemical reactions, including:
Oxidation and Reduction: This compound can be converted to actinium oxybromide when treated with a mixture of gaseous ammonia and water vapor at 500°C.
Substitution: It reacts with water vapor to form actinium oxybromide.
Common reagents used in these reactions include aluminium bromide, ammonia, and water vapor. The major products formed from these reactions are actinium oxybromide and other actinium compounds.
Aplicaciones Científicas De Investigación
Actinium bromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in the study of actinide chemistry and the synthesis of other actinium compounds.
Biology and Medicine: Actinium-225, an isotope of actinium, is used in targeted alpha therapy (TAT) for cancer treatment.
Industry: This compound is used in the development of radiopharmaceuticals and other radiotherapy applications.
Mecanismo De Acción
The mechanism of action of actinium bromide, particularly in medical applications, involves the emission of alpha particles from actinium-225. These alpha particles cause double-strand breaks in the DNA of targeted cancer cells, leading to cell death. The molecular targets and pathways involved include the binding of radiolabeled monoclonal antibodies to specific proteins on the surface of tumor cells .
Comparación Con Compuestos Similares
Actinium bromide is similar to other actinium compounds, such as actinium chloride (AcCl₃) and actinium fluoride (AcF₃). These compounds share similar chemical properties and structures due to the presence of actinium in the +3 oxidation state . this compound is unique in its specific applications and reactivity with certain reagents. Other similar compounds include lanthanum bromide (LaBr₃) and yttrium bromide (YBr₃), which also exhibit similar chemical behavior .
Propiedades
Número CAS |
33689-81-5 |
|---|---|
Fórmula molecular |
AcBr3-3 |
Peso molecular |
466.74 g/mol |
Nombre IUPAC |
actinium;tribromide |
InChI |
InChI=1S/Ac.3BrH/h;3*1H/p-3 |
Clave InChI |
KATYVAFQSWUUQL-UHFFFAOYSA-K |
SMILES canónico |
[Br-].[Br-].[Br-].[Ac] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


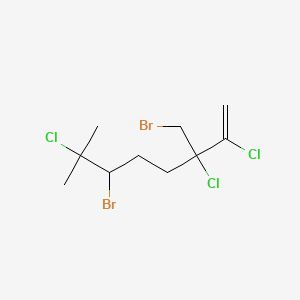
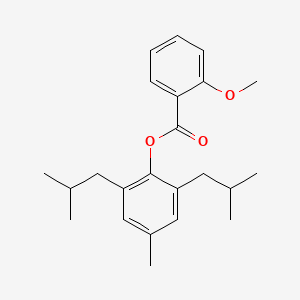
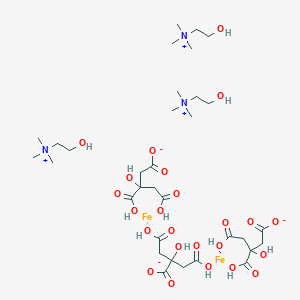
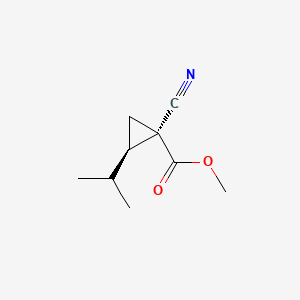
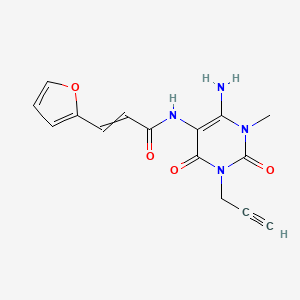
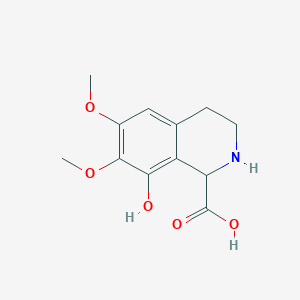
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


